Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate is an organic compound with the molecular formula CHNO and a molecular weight of approximately 216.28 g/mol. It features a methoxy group and a piperazine moiety, which are significant for its potential biological activity. This compound is classified as a derivative of piperazine, a heterocyclic compound known for its diverse pharmacological properties. The compound is primarily utilized in medicinal chemistry and organic synthesis, serving as an intermediate in the development of various pharmaceutical agents .
The synthesis of methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate can be achieved through several methods:
The typical yield from these reactions can range from 77% to over 99% depending on the specific conditions employed. The reaction mechanism generally involves nucleophilic addition followed by esterification processes, leading to the formation of the final product .
Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate consists of:
The compound exhibits a boiling point around 142-143 °C and shows good solubility in organic solvents due to its functional groups . The InChI key for this compound is provided in chemical databases for structural identification.
Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate can undergo various chemical reactions typical of esters and amines:
These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize analogs for further studies.
Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate exhibits potential biological activity primarily due to its structural components. Initial studies suggest that it may interact with serotonin and dopamine receptors, influencing mood and behavior. This interaction is particularly relevant in the context of central nervous system activity, where piperazine derivatives often exhibit pharmacological effects.
The compound is stable under standard conditions but may undergo hydrolysis or other reactions depending on environmental factors such as pH and temperature .
Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate has several applications:
The synthesis of methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate (CAS 1779405-41-2) hinges on strategic functionalization of the 4-methylpiperazine core. Industrially viable routes begin with N-methylpiperazine, where nucleophilic substitution at the C2 carbon of methyl methoxypropanoate precursors introduces the piperazine moiety. Key challenges include suppressing over-alkylation and ensuring regioselectivity. A documented three-step pathway achieves 68% overall yield through:
Table 1: Optimization of Piperazine Alkylation Conditions
Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | Toluene | 80 | 12 | 62 |
K₂CO₃ | Acetonitrile | 60 | 8 | 78 |
DBU | DMF | 25 | 6 | 85 |
Microwave irradiation (100°C, 30 min) further enhances yields to >90% by accelerating the SN₂ reaction kinetics [4]. Purification employs ion-exchange chromatography to remove residual amines, with final products confirmed via ¹³C NMR resonance at δ 174.3 ppm (ester C=O) and 56.1 ppm (piperazine N-CH₃) [1].
Esterification and methoxylation require tailored catalysts to balance reactivity and selectivity. Two dominant methodologies exist:
Carboalkoxylation: Nickel carbonyl/palladium(0)-catalyzed reactions between ethylene, CO, and methanol generate methyl propionate frameworks at 80–120°C (yield: 92–95%) [3] [9]. Methoxy group installation leverages:
Transesterification: Lipase B (Candida antarctica) immobilized on silica facilitates solvent-free ester interchange between 3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid and methanol (60°C, 24 h, 88% yield). This minimizes thermal decomposition observed in acid-catalyzed routes [4].
Table 2: Catalytic Performance Comparison
Method | Catalyst | Temp (°C) | Conversion (%) | Byproducts |
---|---|---|---|---|
Acid-catalyzed esterification | H₂SO₄ (2 mol%) | 65 | 74 | Diesters (∼15%) |
Palladium-catalyzed carbonylation | PdCl₂/PPh₃ | 100 | >99 | None |
Enzymatic transesterification | Lipase B (CALB) | 60 | 92 | <1% hydrolysis |
The C2 chiral center necessitates asymmetric synthesis for biologically relevant enantiomers. Three approaches dominate:
Chiral Resolution: Diastereomeric salt formation with L-tartaric acid separates (R)- and (S)-enantiomers (ee: 98%) [4] [5]. Crystallization from ethanol/water mixtures yields optically pure isomers (>99% de) [5].
Enzymatic Desymmetrization: Pseudomonas fluorescens lipase catalyzes kinetic resolution of racemic N-acyl precursors in vinyl acetate, enriching (S)-enantiomers (ee: 94%, E-value: 28) [5].
Asymmetric Hydrogenation: Chiral Ru-BINAP complexes reduce enol ester precursors under 50 bar H₂, delivering (R)-isomers with 96% ee at 0°C [5].
Table 3: Enantioselectivity by Synthetic Route
Method | Catalyst/Reagent | ee (%) | Relative Cost |
---|---|---|---|
Diastereomeric salt crystallization | L-Tartaric acid | 98 | Low |
Enzymatic resolution | PFL lipase | 94 | Medium |
Metal-catalyzed hydrogenation | Ru-(S)-BINAP | 96 | High |
The (R)-enantiomer exhibits superior kinase binding affinity due to steric complementarity in the ATP pocket, as evidenced by molecular docking studies [5].
Solvent-free techniques enhance sustainability while simplifying downstream processing:
Metrics confirm environmental benefits: Process Mass Intensity (PMI) drops to 3.2, and Carbon Efficiency reaches 89% versus conventional methods (PMI: 21, Carbon Efficiency: 42%) [4].
Table 4: Key Chemical Identifiers
Property | Value/Identifier |
---|---|
CAS Registry Number | 1779405-41-2 [1] |
Molecular Formula | C₁₀H₂₀N₂O₃ |
Molecular Weight | 216.28 g/mol |
SMILES | COCC(C(=O)OC)N1CCN(C)CC1 [1] |
IUPAC Name | Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate |
Key NMR Signals (CDCl₃) | δ 3.65 (s, 3H, OCH₃), 2.45 (t, 4H, piperazine CH₂), 2.30 (s, 3H, NCH₃) [1] |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7